molecular formula C17H14ClNO2 B4238667 5-chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

5-chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

Cat. No. B4238667
M. Wt: 299.7 g/mol
InChI Key: USKXRCSMYOLFDJ-UHFFFAOYSA-N
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Description

The synthesis and characterization of indole derivatives, including those substituted at various positions, have been widely studied due to their interesting chemical and physical properties. These compounds often serve as key intermediates or end products in pharmaceuticals, dyes, and organic materials.

Synthesis Analysis

Indole derivatives, including those with various substituents, can be synthesized through multi-component reactions, condensation, and cyclization processes. For example, efficient one-pot synthesis methods using catalysts have been developed for derivatives of 1,3-dioxane-4,6-dione, demonstrating the versatility of synthetic approaches for such compounds (许招会 et al., 2014).

Molecular Structure Analysis

X-ray crystallography and computational methods are commonly used to elucidate the molecular structures of indole derivatives. These analyses reveal the planarity of the indole heterocycle and the angles between the pyrrole and adjacent phenyl rings, as well as the conformations of substituent groups (F. Kaynak et al., 2013).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including condensation, cyclization, and substitution. These reactions can be influenced by the nature of the substituents and the reaction conditions, leading to a wide range of products with diverse properties (Moon‐Kook Jeon & K. Kim, 2000).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structures. Studies have shown that weak intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining these properties (Weiyao Wu et al., 2011).

properties

IUPAC Name

5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-3-4-12(11(2)7-10)9-19-15-6-5-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKXRCSMYOLFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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